2,3-Bis(trideuteriomethoxy)benzaldehyde
Overview
Description
2,3-Bis(trideuteriomethoxy)benzaldehyde is a benzaldehyde derivative . It is an isotope labelled analog of 2,3-Dimethoxybenzaldehyde. The molecular formula is C9H10O3 and the molecular weight is 172.21 g/mol.
Synthesis Analysis
The synthesis of functionalized (benz)aldehydes, such as 2,3-Bis(trideuteriomethoxy)benzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .Molecular Structure Analysis
The molecular structure of 2,3-Bis(trideuteriomethoxy)benzaldehyde is similar to that of 2,3-Dimethoxybenzaldehyde . The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .Scientific Research Applications
Reactivity with Other Compounds
- Tris buffer reacts with low-molecular-weight aldehydes in aqueous solutions, producing unexpected products rather than the anticipated Schiff base. This includes the reaction with benzaldehyde derivatives, showcasing a variety of outcomes in such interactions (Bubb, Berthon, & Kuchel, 1995).
Synthesis and Guest Recognition
- The acid-catalyzed condensation of bispyrrolylbenzene derivatives with benzaldehydes, including 2,3-dimethoxy variants, leads to macrocycles with notable guest recognition abilities. This demonstrates the potential of these compounds in the creation of complex molecular structures (Ikeda, Sakamoto, & Nabeshima, 2008).
Formation of Macrocyclic Compounds
- Acid-catalyzed reactions of certain benzaldehydes result in unique macrocyclic structures. The versatility of benzaldehyde derivatives in forming complex molecular architectures is highlighted in these studies (Lucchesini et al., 1995).
Catalytic Applications
- Benzaldehydes serve as important components in various catalytic reactions, indicating their role in synthesizing a wide array of chemical products. This application is vital in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Oxidation Reactions
- Benzaldehydes are involved in oxidation reactions, particularly in the transformation of alcohols to acids and ketones. This shows their utility in chemical synthesis processes, especially in oxidation catalysis (Shi & Wei, 2005).
properties
IUPAC Name |
2,3-bis(trideuteriomethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVGSHFYXPRRSZ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1OC([2H])([2H])[2H])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(trideuteriomethoxy)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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